3-Chlorotetrafluoropropionyl chloride
Overview
Description
3-Chlorotetrafluoropropionyl chloride is a chemical compound with the molecular formula C3Cl2F4O. It is a colorless liquid with a pungent odor and belongs to the class of acyl chlorides . This compound is known for its reactivity and is used in various industrial and research applications.
Scientific Research Applications
3-Chlorotetrafluoropropionyl chloride is used in a wide range of scientific research applications:
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Safety and Hazards
The safety information available indicates that 3-Chloro-2,2,3,3-tetrafluoropropanoyl chloride is corrosive and may cause harm if ingested or if it comes into contact with skin . The specific hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorotetrafluoropropionyl chloride typically involves the chlorination and fluorination of propanoyl chloride derivatives. One common method includes the reaction of 3-chloropropanoyl chloride with fluorinating agents under controlled conditions . The reaction conditions often require anhydrous environments and the use of catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the high reactivity of the product . The production methods are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Chlorotetrafluoropropionyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3-chloro-2,2,3,3-tetrafluoropropanoic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids are often used to enhance the reaction rates.
Solvents: Anhydrous solvents like dichloromethane and tetrahydrofuran are commonly used to maintain the reactivity of the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Product: The major product of hydrolysis is 3-chloro-2,2,3,3-tetrafluoropropanoic acid.
Mechanism of Action
The mechanism of action of 3-Chlorotetrafluoropropionyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used . The presence of fluorine atoms in the molecule enhances its reactivity and stability, making it a valuable reagent in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2,3,3,3-tetrafluoropropanoyl chloride: Similar in structure but contains a bromine atom instead of chlorine.
3,3,3-Trifluoropropanoyl chloride: Lacks the chlorine atom and has one less fluorine atom.
Uniqueness
3-Chlorotetrafluoropropionyl chloride is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct reactivity and stability characteristics. This makes it particularly useful in the synthesis of fluorinated compounds and materials with specialized properties .
Properties
IUPAC Name |
3-chloro-2,2,3,3-tetrafluoropropanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl2F4O/c4-1(10)2(6,7)3(5,8)9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCWESKNHLBRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)Cl)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382118 | |
Record name | 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24503-62-6 | |
Record name | 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorotetrafluoropropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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